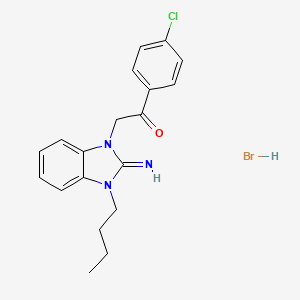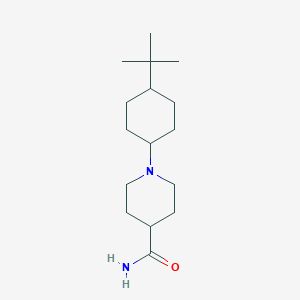
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various cancers and autoimmune diseases. By inhibiting BTK activity, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide blocks downstream signaling pathways and induces apoptosis in cancer cells. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide modulates the immune system by reducing the production of autoantibodies and inhibiting B-cell activation.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to have potent antitumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to reduce the production of autoantibodies and inhibit B-cell activation in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown potent antitumor activity in preclinical models, making it a promising candidate for further development. However, there are some limitations to using 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in lab experiments. For example, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown limited efficacy in some cancer cell lines, and its effectiveness may be influenced by the genetic and molecular characteristics of the tumor. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide may have limited efficacy in patients with acquired resistance to BTK inhibitors.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide and other BTK inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in clinical trials, particularly in patients with refractory or relapsed cancers and autoimmune diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance to existing therapies.
Synthesemethoden
The synthesis of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide involves the reaction of 4-tert-butylcyclohexanone with piperidinecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in high yield and purity. This method has been optimized and validated for large-scale production of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of autoantibodies.
Eigenschaften
IUPAC Name |
1-(4-tert-butylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-16(2,3)13-4-6-14(7-5-13)18-10-8-12(9-11-18)15(17)19/h12-14H,4-11H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYDBHALYYPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
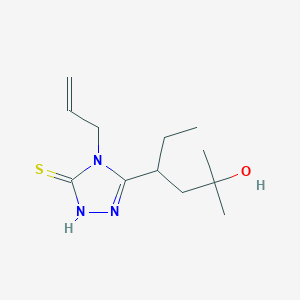
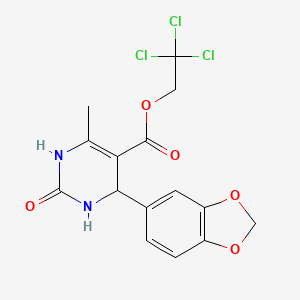
![4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![N-ethyl-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160689.png)
![4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B5160695.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
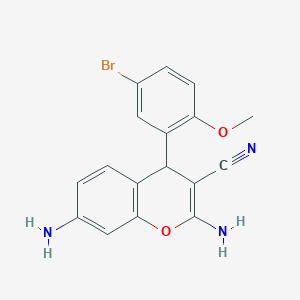
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
